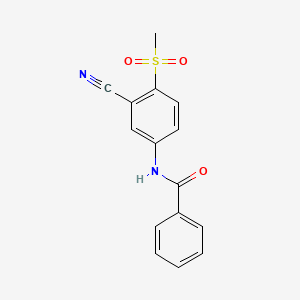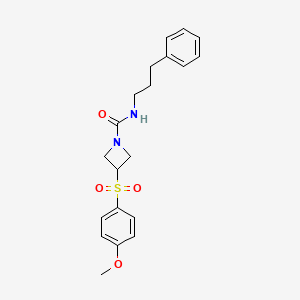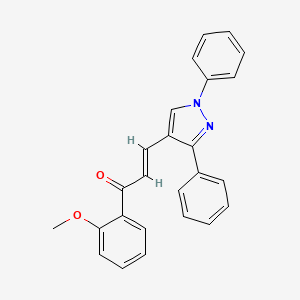
4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one" is a heterocyclic molecule that features several functional groups, including an oxadiazole ring and a pyrrolidin-2-one moiety. These structural motifs are commonly found in compounds with potential biological activities, as indicated by the synthesis and evaluation of related structures in the provided papers.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that can include cycloadditions, condensations, and substitutions. For instance, the synthesis of highly functionalized isoxazoles is achieved through a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and a diethoxy-substituted precursor . Similarly, the synthesis of 4-substituted pyrrolidin-2-ones, which are structurally related to the compound of interest, involves the incorporation of azole, diazole, and oxadiazole fragments . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry . The presence of an oxadiazole ring is a key structural feature, as seen in the novel bicyclic systems of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones . The molecular structure of the compound of interest would likely be elucidated using similar analytical methods.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the oxadiazole ring and the pyrrolidin-2-one moiety. These functional groups can participate in various chemical reactions, such as nucleophilic substitutions or interactions with biological targets. The related compounds have shown moderate antibacterial activity, suggesting that the compound of interest may also exhibit similar properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one are often characterized by their solubility, melting points, and stability. The related betaines, for example, exist as NH-tautomers in both solution and solid state, and form dimers through hydrogen bonds . The compound of interest would likely have similar solubility and tautomeric characteristics, which could be confirmed through experimental studies.
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs) and Electronic Materials
Hole-Blocking Materials for OLEDs : Research focused on the synthesis and structure of new bis(1,3,4-oxadiazole) systems, such as PDPyDP, for use in OLEDs. These materials act as efficient hole-blocking layers, significantly enhancing the electroluminescence and efficiency of OLED devices (Wang et al., 2001).
Anticancer Agents
Anticancer Activity of Oxadiazole Derivatives : Several studies have synthesized and evaluated 1,3,4-oxadiazole derivatives for their anticancer activities. These compounds have shown promising results against various cancer cell lines, highlighting their potential as lead compounds for cancer therapy development (Lee et al., 2010).
Corrosion Inhibitors
Pyrazolo-pyridines as Corrosion Inhibitors : Pyrazolo-pyridine derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. The study indicated that these compounds could significantly reduce corrosion, suggesting applications in industrial metal preservation (Dohare et al., 2018).
Electrochromic Materials
Electrochromic Materials : The synthesis of novel polymers incorporating 1,3,4-oxadiazole units for electrochromic applications was explored. These materials exhibit significant changes in transmittance in the near-IR region, making them suitable for NIR electrochromic devices (Zhao et al., 2014).
特性
IUPAC Name |
4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-26-15-9-7-14(8-10-15)24-12-13(11-18(24)25)21-22-20(23-29-21)16-5-4-6-17(27-2)19(16)28-3/h4-10,13H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGPREGAFVYEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)
![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)
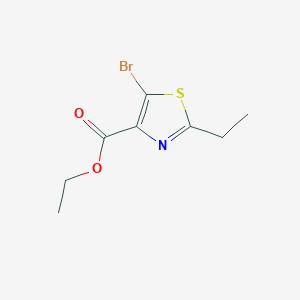
![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)
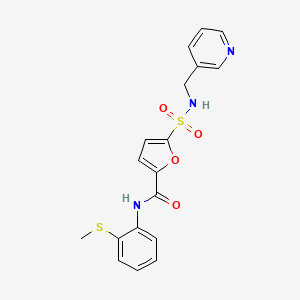

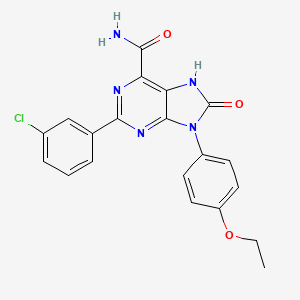
![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)
